N-Methylpiperidin-3-amine
CAS No.: 150395-92-9
Cat. No.: VC21331747
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150395-92-9 |
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Molecular Formula | C6H14N2 |
Molecular Weight | 114.19 g/mol |
IUPAC Name | N-methylpiperidin-3-amine |
Standard InChI | InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |
Standard InChI Key | LJAXTAOSOVPBQH-UHFFFAOYSA-N |
SMILES | CNC1CCCNC1 |
Canonical SMILES | CNC1CCCNC1 |
Introduction
Chemical Properties and Structure
N-Methylpiperidin-3-amine is characterized by its distinctive molecular structure containing a piperidine ring with a methylamino substituent at position 3. The compound and its various salt forms have well-defined chemical properties.
Basic Properties
The basic properties of N-Methylpiperidin-3-amine and its derivatives are summarized in the following table:
Structural Features
The structure of N-Methylpiperidin-3-amine contains several key features:
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A six-membered piperidine ring with nitrogen as a heteroatom
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A secondary amine (methylamino) group at the C3 position
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A chiral center at the C3 position, leading to potential stereoisomers
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Two basic nitrogen centers that can undergo protonation, accounting for its ability to form different salt forms
Stereochemistry and Isomeric Forms
Stereoisomers
The presence of a stereogenic center at position 3 of the piperidine ring results in two possible enantiomers:
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(S)-N-Methylpiperidin-3-amine: Features the S configuration at carbon 3, as seen in compounds with CAS numbers 1624260-75-8 (hydrochloride salt) and 1157849-51-8 (dihydrochloride salt)
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(R)-N-Methylpiperidin-3-amine: The R enantiomer, which differs in spatial arrangement of the methylamino group
These stereoisomers may exhibit different biological activities when used in pharmaceutical applications, making stereochemical purity an important consideration in synthesis and application.
Salt Forms
Various salt forms of N-Methylpiperidin-3-amine have been documented:
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Free base: The non-protonated form of the compound
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Hydrochloride salt: Single protonation, typically of the more basic piperidine nitrogen
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Dihydrochloride salt: Protonation of both nitrogen atoms, resulting in a dicationic species
The salt forms generally offer improved stability, solubility in aqueous media, and ease of handling compared to the free base form, making them preferred for many research and pharmaceutical applications.
Chemical Reactivity
N-Methylpiperidin-3-amine exhibits diverse reactivity patterns stemming from its two nitrogen centers, making it versatile in organic synthesis.
Nucleophilic Substitution
The methylamino group functions as a nucleophile, capable of participating in substitution reactions with various electrophiles to form substituted amines . This reactivity enables the compound to serve as a building block for more complex molecules.
Alkylation and Acylation
Both nitrogen atoms can undergo alkylation with alkyl halides or sulfonates to introduce additional substituents. Similarly, acylation reactions can yield N-acyl derivatives, which are frequently employed in protection strategies during multi-step synthesis .
Reduction and Oxidation
When incorporated into more complex structures containing imine groups, these functionalities can be reduced to the corresponding amines using reducing agents such as sodium borohydride or catalytic hydrogenation . The nitrogen atoms may also be susceptible to oxidation under appropriate conditions.
Additional Reactions
The compound can participate in several other reaction types, including:
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Ring-opening reactions under specific conditions
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Condensation reactions with carbonyl compounds
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Protonation and salt formation
These reaction pathways make N-Methylpiperidin-3-amine a valuable synthon in medicinal chemistry and organic synthesis.
Applications in Research and Industry
Pharmaceutical Intermediates
N-Methylpiperidin-3-amine serves as a key intermediate in pharmaceutical synthesis, particularly in the development of compounds containing piperidine scaffolds. Its structural features make it valuable for creating compounds with potential biological activity.
Drug Discovery
Derivatives of N-Methylpiperidin-3-amine have been incorporated into medicinal chemistry programs. For example, the search results indicate that compounds containing related structures have been investigated as bone anabolic agents, specifically in the context of thieno[2,3-b]pyridine derivatives that show activity in bone formation pathways .
The related compound 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (DS96432529) was developed as "a potent and orally active bone anabolic agent" , demonstrating the utility of piperidine derivatives in creating pharmacologically active compounds.
Structural Building Blocks
In chemical research, N-Methylpiperidin-3-amine functions as an important building block for creating more complex molecular architectures. Its incorporation into heterocyclic systems can yield compounds with applications in various therapeutic areas:
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Anti-platelet drugs
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Anti-proliferative compounds
Chiral Synthesis
The stereoisomers of N-Methylpiperidin-3-amine can be utilized in asymmetric synthesis where stereochemical control is crucial for biological activity, allowing researchers to develop compounds with specific three-dimensional arrangements.
Related Compounds and Derivatives
Benzylated Derivatives
1-Benzyl-N-methylpiperidin-3-amine (CAS: 60717-45-5) represents an important derivative with a benzyl group attached to the piperidine nitrogen. This modification alters the physicochemical properties and potential biological interactions of the molecule .
Property | Value |
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Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.16 |
SMILES | CNC1CCCN(C1)CC2=CC=CC=C2 |
IUPAC Name | 1-benzyl-N-methylpiperidin-3-amine |
Protected Derivatives
Several protected derivatives have been developed for synthetic purposes, including:
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(S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Features a Boc protecting group on the piperidine nitrogen
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(R)-1-N-Boc-3-Methylaminopiperidine: The R-isomer with Boc protection
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tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride: A salt form of the Boc-protected derivative
These protected compounds are often used in multi-step synthesis to selectively manipulate one reactive center while temporarily masking another.
Thieno[2,3-b]pyridine Derivatives
Complex derivatives incorporating the N-methylpiperidin-3-amine scaffold into thieno[2,3-b]pyridine structures have shown promise in pharmaceutical research. According to the search results, these compounds have been investigated for various biological activities including:
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